molecular formula C11H14FNO B13590076 2-(3-Fluoro-2-methoxyphenyl)pyrrolidine

2-(3-Fluoro-2-methoxyphenyl)pyrrolidine

Cat. No.: B13590076
M. Wt: 195.23 g/mol
InChI Key: NRGVPYJJDYZUIN-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-methoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C11H14FNO It is a member of the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-2-methoxyphenyl)pyrrolidine typically involves the reaction of 3-fluoro-2-methoxybenzaldehyde with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-2-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-Fluoro-2-methoxyphenyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluoro-4-methoxyphenyl)pyrrolidine
  • 3-(3-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride
  • 2-(3-Fluoro-2-methoxybenzyl)pyrrolidine hydrochloride

Uniqueness

2-(3-Fluoro-2-methoxyphenyl)pyrrolidine is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This positioning can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

2-(3-fluoro-2-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H14FNO/c1-14-11-8(4-2-5-9(11)12)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3

InChI Key

NRGVPYJJDYZUIN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1F)C2CCCN2

Origin of Product

United States

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